molecular formula C16H13N3O3S B2558068 N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide CAS No. 325987-51-7

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide

Cat. No. B2558068
CAS RN: 325987-51-7
M. Wt: 327.36
InChI Key: YLBMTCCEYLUHQZ-UHFFFAOYSA-N
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Description

Compounds like “N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide” belong to a class of organic compounds known as benzothiazoles, which are polycyclic aromatic compounds containing a benzene fused to a thiazole ring .


Synthesis Analysis

The synthesis of such compounds generally involves the reaction of 2-aminothiophenol with α-haloketones in the presence of a base . The exact synthesis process for “this compound” would depend on the specific reactants and conditions used.


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques like NMR, IR, and X-ray crystallography . The exact structure of “this compound” is not available in the literature.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. These might include melting point determination, solubility testing, and spectroscopic analysis .

Scientific Research Applications

Synthesis of Quinazolino-Benzothiazine Derivatives

Research led by Szabo et al. (1992) on the synthesis of quinazolino-1,3-benzothiazine derivatives through the ring-closure reactions of N-(3,4-dimethoxyphenylthiomethyl)-2-nitrobenzamide derivatives reveals the potential for creating new heterocyclic ring systems with applications in drug development and materials science Szabo et al., 1992.

Characterization of p-Nitrobenzamide Compounds

A study by Arslan et al. (2015) focusing on the synthesis, spectroscopic, and structural characterization of two p-nitrobenzamide compounds offers insights into their molecular geometries and vibrational frequencies, which could be relevant for designing materials with specific optical or electronic properties Arslan et al., 2015.

Electrochemical Behaviors of Benzoxazole Compounds

Research by Zeybek et al. (2009) on the electrochemical behaviors of certain benzoxazole compounds, including derivatives of p-nitrobenzamide, suggests applications in electrochemical sensors and analytical chemistry, particularly for the sensitive detection of these compounds Zeybek et al., 2009.

Antibacterial Activity of Benzothiazole Derivatives

Gupta (2018) synthesized hydroxy-substituted benzothiazole derivatives and evaluated their antibacterial activity against Streptococcus pyogenes, indicating potential applications in developing new antibacterial agents Gupta, 2018.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied using biochemical and biophysical techniques.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. These can be determined through toxicity studies and by consulting material safety data sheets .

properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c1-9-6-10(2)14-13(7-9)23-16(17-14)18-15(20)11-4-3-5-12(8-11)19(21)22/h3-8H,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBMTCCEYLUHQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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